6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aldehyde group and a quinoline ring system makes it a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It has been found that similar compounds interact with dna .
Mode of Action
It has been suggested that similar compounds interact with dna mainly through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in the cell.
Biochemical Pathways
The disruption of dna through intercalation can affect numerous biochemical pathways, particularly those involved in dna replication and transcription .
Pharmacokinetics
The compound’s molecular weight (1872 g/mol) and solid physical form suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to the high cellular uptake . These compounds also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, the compound may be irritating to the eyes, skin, and respiratory tract, suggesting that it should be handled with care . Additionally, it may also have an adverse impact on the environment, and attention should be paid to proper handling and disposal of waste liquid, waste gas, etc .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been studied in the context of its cytotoxicity against human tumor cells . It has been observed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde group . Another method includes the use of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a starting material, which undergoes acylation and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-methanol.
Substitution: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-nitroaldehyde.
Scientific Research Applications
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylquinoline-3-carbaldehyde: Similar structure but with a hydroxyl group instead of an oxo group.
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Oxidized form of the aldehyde compound.
6-Methyl-2-oxo-1,2-dihydroquinoline-3-methanol: Reduced form of the aldehyde compound.
Uniqueness
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a pharmacophore make it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101382-53-0 | |
Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?
A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.
Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?
A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.
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